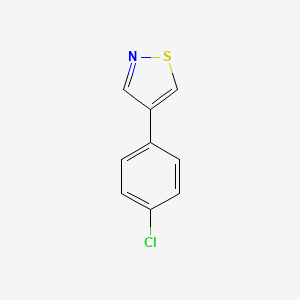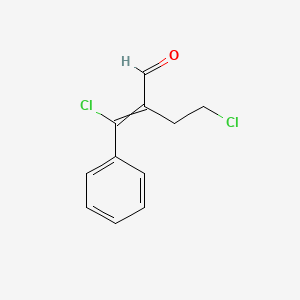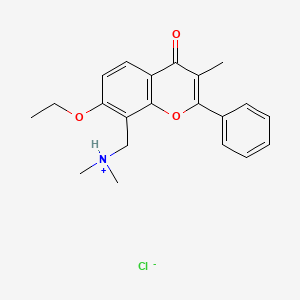
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is a synthetic organic compound belonging to the flavone class Flavones are a group of naturally occurring compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through a condensation reaction between a suitable phenol and a β-ketoester under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Dimethylaminomethylation: The dimethylaminomethyl group is introduced through a Mannich reaction, involving formaldehyde, dimethylamine, and the flavone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as thiols or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Thiol or amine-substituted flavone derivatives.
科学的研究の応用
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
類似化合物との比較
Similar Compounds
7-Hydroxyflavone: A flavone derivative with similar structural features but lacking the dimethylaminomethyl and ethoxy groups.
8-Hydroxyquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is unique due to the presence of the dimethylaminomethyl and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other flavone derivatives.
特性
CAS番号 |
38035-24-4 |
|---|---|
分子式 |
C21H24ClNO3 |
分子量 |
373.9 g/mol |
IUPAC名 |
(7-ethoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-24-18-12-11-16-19(23)14(2)20(15-9-7-6-8-10-15)25-21(16)17(18)13-22(3)4;/h6-12H,5,13H2,1-4H3;1H |
InChIキー |
KTANHEXZVWWERO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)C[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
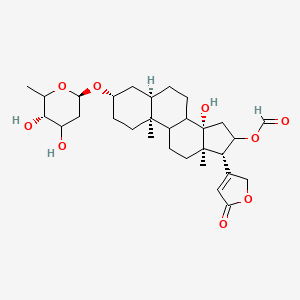
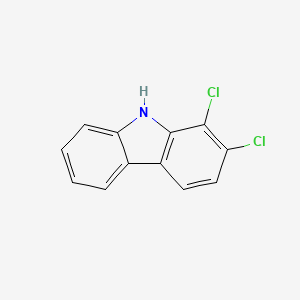
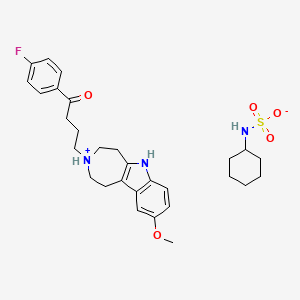
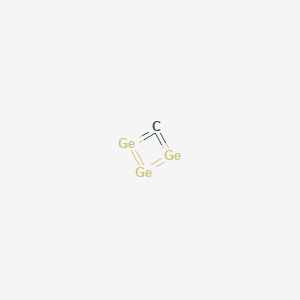
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
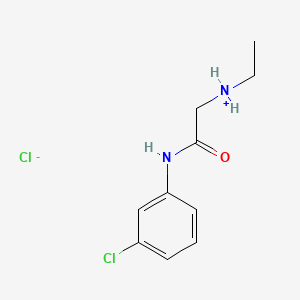
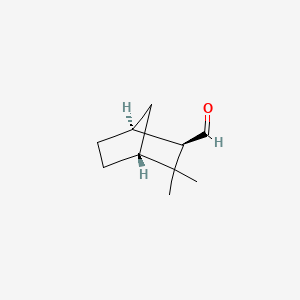
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)

